![molecular formula C39H46O10SSi B14124245 1,2-Di-O-acetyl-4-({[tert-butyl(diphenyl)silyl]oxy}methyl)-6-deoxy-5-O-(methanesulfonyl)-3-O-[(naphthalen-2-yl)methyl]-D-gulofuranose CAS No. 1174917-66-8](/img/structure/B14124245.png)
1,2-Di-O-acetyl-4-({[tert-butyl(diphenyl)silyl]oxy}methyl)-6-deoxy-5-O-(methanesulfonyl)-3-O-[(naphthalen-2-yl)methyl]-D-gulofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Di-O-acetyl-4-({[tert-butyl(diphenyl)silyl]oxy}methyl)-6-deoxy-5-O-(methanesulfonyl)-3-O-[(naphthalen-2-yl)methyl]-D-gulofuranose is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di-O-acetyl-4-({[tert-butyl(diphenyl)silyl]oxy}methyl)-6-deoxy-5-O-(methanesulfonyl)-3-O-[(naphthalen-2-yl)methyl]-D-gulofuranose involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the protection of hydroxyl groups using acetyl groups. This is followed by the introduction of the tert-butyl(diphenyl)silyl group to protect the hydroxyl group at the 4-position. The methanesulfonyl group is then introduced at the 5-position, and the naphthalen-2-ylmethyl group is added at the 3-position. Each step requires careful control of reaction conditions, including temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process. Additionally, purification techniques such as chromatography and crystallization would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,2-Di-O-acetyl-4-({[tert-butyl(diphenyl)silyl]oxy}methyl)-6-deoxy-5-O-(methanesulfonyl)-3-O-[(naphthalen-2-yl)methyl]-D-gulofuranose can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may result in the removal of protective groups or the formation of alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1,2-Di-O-acetyl-4-({[tert-butyl(diphenyl)silyl]oxy}methyl)-6-deoxy-5-O-(methanesulfonyl)-3-O-[(naphthalen-2-yl)methyl]-D-gulofuranose has several applications in scientific research:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a versatile building block for organic synthesis.
Biology: Researchers use the compound to study the effects of various functional groups on biological activity. It can serve as a model compound for understanding the interactions between different chemical groups and biological targets.
Medicine: The compound’s unique structure makes it a potential candidate for drug development. Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemicals. Its multiple functional groups allow for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Di-O-acetyl-4-({[tert-butyl(diphenyl)silyl]oxy}methyl)-6-deoxy-5-O-(methanesulfonyl)-3-O-[(naphthalen-2-yl)methyl]-D-gulofuranose involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can result in changes in cellular processes and biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,2-Di-O-acetyl-4-({[tert-butyl(diphenyl)silyl]oxy}methyl)-6-deoxy-5-O-(methanesulfonyl)-3-O-[(naphthalen-2-yl)methyl]-D-gulofuranose include other protected sugars and glycosides with multiple functional groups. Examples include:
- 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose
- 1,2,3,4,6-Penta-O-acetyl-α-D-galactopyranose
- 1,2,3,4-Tetra-O-benzyl-β-D-glucopyranose
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups. The presence of the tert-butyl(diphenyl)silyl, methanesulfonyl, and naphthalen-2-ylmethyl groups provides distinct chemical properties and reactivity. This makes the compound particularly useful in specific synthetic and research applications where these properties are advantageous.
Properties
CAS No. |
1174917-66-8 |
---|---|
Molecular Formula |
C39H46O10SSi |
Molecular Weight |
734.9 g/mol |
IUPAC Name |
[(3R,4S,5R)-2-acetyloxy-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-[(1R)-1-methylsulfonyloxyethyl]-4-(naphthalen-2-ylmethoxy)oxolan-3-yl] acetate |
InChI |
InChI=1S/C39H46O10SSi/c1-27(49-50(7,42)43)39(26-45-51(38(4,5)6,33-18-10-8-11-19-33)34-20-12-9-13-21-34)36(35(46-28(2)40)37(48-39)47-29(3)41)44-25-30-22-23-31-16-14-15-17-32(31)24-30/h8-24,27,35-37H,25-26H2,1-7H3/t27-,35-,36+,37?,39+/m1/s1 |
InChI Key |
QEFRCMLYKWVBDX-IWINATQOSA-N |
Isomeric SMILES |
C[C@H]([C@]1([C@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OCC2=CC3=CC=CC=C3C=C2)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)OS(=O)(=O)C |
Canonical SMILES |
CC(C1(C(C(C(O1)OC(=O)C)OC(=O)C)OCC2=CC3=CC=CC=C3C=C2)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.